N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions.
Coupling with Methoxyphenyl Propanamide: The final step involves coupling the acetylated quinoline with 3-(4-methoxyphenyl)propanamide using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are studied for their potential as antibiotics or antifungal agents.
Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug.
Quinacrine: Another antimalarial with additional uses in treating lupus.
Uniqueness
“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide” is unique due to its specific substitution pattern, which may confer unique biological activities or chemical properties not seen in other quinoline derivatives.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-14-18(8-11-20(17)23)22-21(25)12-7-16-5-9-19(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIGJNBVAAOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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